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molecular formula C7H5ClO4S B1347095 3-(Chlorosulfonyl)benzoic acid CAS No. 4025-64-3

3-(Chlorosulfonyl)benzoic acid

Cat. No. B1347095
M. Wt: 220.63 g/mol
InChI Key: LMRKXSDOAFUINK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05387711

Procedure details

349.5 g=199.7 ml (3.0 mol) of chlorosulfuric acid and 20.0 g of 96% strength sulfuric acid are placed in a 2 l four-neck flask fitted with stirrer, internal thermometer, reflux condenser with gas outlet and dropping-funnel, at 25° C., and 1.0 g of sulfamic acid is added. Subsequently 122.1 g (1.0 mol) of benzoic acid are introduced into this mixture. The reaction mixture is heated to 120° C. over 3 hours and stirred further until evolution of HCl has ended (about 30 minutes). Then it is cooled to 70° C. and 119.0 g (1.0 mol) of thionyl chloride are added dropwise over 2 hours. The reaction solution is then heated to 80° C. and stirred further for about 30 minutes until gas evolution has ended. The mixture is added dropwise to 1000 g of ice-water at 10° C. over 2 hours. The precipitated product is filtered off with suction and washed with 500 g of ice-water. 321.2 g of crude 3-(chlorosulfonyl)benzoic acid (water content: 33.9%; chlorine: 10.8%) are obtained, corresponding to 212.3 g (0.96 mol) of 100% 3-(chlorosulfonyl)benzoic acid. 1115 g of mother liquor and 538 g of wash-water are produced.
Quantity
199.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
122.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
119 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
1000 g
Type
reactant
Reaction Step Five
Quantity
1 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[S:1]([Cl:5])(=O)(=[O:3])[OH:2].S(=O)(=O)(O)O.[C:11]([OH:19])(=[O:18])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.Cl.S(Cl)(Cl)=O>S(=O)(=O)(O)N>[Cl:5][S:1]([C:14]1[CH:13]=[C:12]([CH:17]=[CH:16][CH:15]=1)[C:11]([OH:19])=[O:18])(=[O:3])=[O:2]

Inputs

Step One
Name
Quantity
199.7 mL
Type
reactant
Smiles
S(O)(=O)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
122.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
119 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Five
Name
ice water
Quantity
1000 g
Type
reactant
Smiles
Step Six
Name
Quantity
1 g
Type
catalyst
Smiles
S(N)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
stirred further for about 30 minutes until gas evolution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with stirrer
TEMPERATURE
Type
TEMPERATURE
Details
internal thermometer, reflux condenser with gas outlet and dropping-funnel
CUSTOM
Type
CUSTOM
Details
(about 30 minutes)
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
Then it is cooled to 70° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution is then heated to 80° C.
FILTRATION
Type
FILTRATION
Details
The precipitated product is filtered off with suction
WASH
Type
WASH
Details
washed with 500 g of ice-water

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClS(=O)(=O)C=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.96 mol
AMOUNT: MASS 212.3 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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